REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([CH2:8][OH:9])[CH2:4][CH2:3]1.C[O:11][C:12](=O)[C:13]([OH:26])([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Na]>C1(C)C=CC=CC=1>[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([CH2:8][O:9][C:12](=[O:11])[C:13]([OH:26])([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:4][CH2:3]1 |^1:27|
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)CO
|
Name
|
|
Quantity
|
9.69 g
|
Type
|
reactant
|
Smiles
|
COC(C(C1=CC=CC=C1)(C1=CC=CC=C1)O)=O
|
Name
|
4A
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred at 80° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
maintained at 80° C. for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
solid filtered off
|
Type
|
WASH
|
Details
|
washed with ethylacetate
|
Type
|
WASH
|
Details
|
The filtrate is washed once with saturated aqueous NaHCO3 solution (50 ml) and twice with aqueous HCl 1M (25 ml each)
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate is removed by filtration
|
Type
|
CUSTOM
|
Details
|
drying under vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)COC(C(C1=CC=CC=C1)(C1=CC=CC=C1)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |